molecular formula C₂₄H₃₃NO₁₆ B1140759 2,4,7,8,9-Penta-O-acetyl-N-acetylglycolyl-D-neuraminic acid methyl ester CAS No. 118865-38-6

2,4,7,8,9-Penta-O-acetyl-N-acetylglycolyl-D-neuraminic acid methyl ester

Cat. No. B1140759
M. Wt: 591.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives of N-acetylneuraminic acid involves several chemical transformations, including acetylation, periodate oxidation, and reactions with N-acetylimidazole. These processes yield compounds such as 9-O-acetyl and 4,9-di-O-acetyl derivatives, which are used as models in oxidation studies. The presence of acetyl groups, especially the 9-O-acetyl group, significantly hampers periodate oxidation, indicating the influence of substitution on reactivity (Haverkamp, Schauer, Wember, Kamerling, & Vliegenthart, 1975).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through techniques such as mass spectrometry and both 1H and 13C NMR spectroscopy. These methods provide detailed insights into the arrangement of atoms and the configuration of acetyl groups within the molecule, which are critical for understanding its chemical behavior and reactivity.

Chemical Reactions and Properties

The chemical reactivity of N-acetylneuraminic acid derivatives includes their participation in periodate oxidation and their role as inhibitors against neuraminidase when modified, such as in the synthesis of N-acetyl-3-fluoro-neuraminic acids. These derivatives exhibit specific interactions with enzymes, indicating their potential for biochemical applications (Nakajima, Hori, Ohrui, Meguro, & Ido, 1988).

Scientific Research Applications

Modification of Biopolymers

Research has shown that the chemical modification of xylan, a type of biopolymer, into ethers and esters can lead to new materials with specific properties tailored by the functional groups, degree of substitution, and substitution patterns. Such modifications can produce materials useful for drug delivery applications, among others. This approach could be analogous to the modification of other complex molecules, hinting at the potential applications of specific esters like the one in drug delivery systems or as biomedical materials (Petzold-Welcke et al., 2014).

Synthesis and Applications of Esters

Esters derived from fatty acids and glycerol, known as fatty acid esters, are used as nonionic surfactants in various industries, including food, detergents, and cosmetics. The synthesis of these esters through more selective and environmentally friendly processes using solid catalysts highlights the ongoing search for sustainable chemical processes. Such research into ester synthesis and application could encompass the synthesis of specific esters like "2,4,7,8,9-Penta-O-acetyl-N-acetylglycolyl-D-neuraminic acid methyl ester" for specialized applications (Márquez-Álvarez et al., 2004).

Potential for Drug Development and Other Applications

The scientific exploration into the synthesis, usage, and biological activities of compounds like jasmonic acid and its derivatives provides a framework for understanding the potential applications of "2,4,7,8,9-Penta-O-acetyl-N-acetylglycolyl-D-neuraminic acid methyl ester". These studies suggest that specific chemical modifications can lead to compounds with significant therapeutic potential or utility in various biotechnological applications (Ghasemi Pirbalouti et al., 2014).

properties

IUPAC Name

methyl (4S,5R,6R)-2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO16/c1-11(26)35-9-18(38-14(4)29)21(39-15(5)30)22-20(25-19(32)10-36-12(2)27)17(37-13(3)28)8-24(41-22,23(33)34-7)40-16(6)31/h17-18,20-22H,8-10H2,1-7H3,(H,25,32)/t17-,18+,20+,21+,22+,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLNEPRLKNKBFL-MVXXMNISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](CC(O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,7,8,9-Penta-O-acetyl-N-acetylglycolyl-D-neuraminic acid methyl ester

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